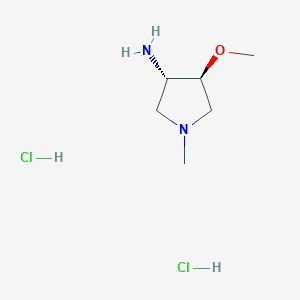![molecular formula C6H11ClN2S B3095368 [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 1262771-85-6](/img/structure/B3095368.png)
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen atoms . They have been gaining attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also exhibit various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of “this compound” would be similar, with the ethyl group and the methylamine group attached to the thiazole ring.Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Applications De Recherche Scientifique
Molluscicidal Properties
(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is involved in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, useful in controlling snails that are intermediate hosts of schistosomiasis (El-bayouki & Basyouni, 1988).
Glucosidase Inhibition
This compound is part of the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates with significant α-glucosidase and β-glucosidase inhibition activities. These properties are important for potential therapeutic applications in diabetes and other metabolic disorders (Babar et al., 2017).
Antimicrobial Activities
Several research studies have demonstrated the antimicrobial properties of derivatives of (4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride. These derivatives have shown effectiveness against various bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Wardkhan et al., 2008).
Synthesis of Heterocyclic Compounds
This compound plays a critical role in the synthesis of various heterocyclic compounds, which are pivotal in the development of drugs with diverse therapeutic potentials. These include anti-cancer, anti-microbial, and other biological activities (Idhayadhulla et al., 2010).
Orientations Futures
The future research on thiazole derivatives is likely to focus on the design and development of new compounds with potent biological activities . This includes the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . The specific future directions for “[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” are not detailed in the available resources.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to different outcomes . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride involves the reaction of 4-ethyl-2-bromothiazole with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-ethyl-2-bromothiazole", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-ethyl-2-bromothiazole is reacted with formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide to form [(4-ethyl-1,3-thiazol-2-yl)methyl]amine.", "Step 2: The amine product from step 1 is then reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine product from step 2 is then quaternized with hydrochloric acid to form [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride." ] } | |
Numéro CAS |
1262771-85-6 |
Formule moléculaire |
C6H11ClN2S |
Poids moléculaire |
178.68 g/mol |
Nom IUPAC |
(4-ethyl-1,3-thiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2S.ClH/c1-2-5-4-9-6(3-7)8-5;/h4H,2-3,7H2,1H3;1H |
Clé InChI |
AJTSPUJLTMAFEE-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)CN.Cl.Cl |
SMILES canonique |
CCC1=CSC(=N1)CN.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate](/img/structure/B3095315.png)
![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)




![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)

![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)
